molecular formula C8H10N4O2 B14354430 N-Ethyldiazenyl-4-nitro-aniline CAS No. 91038-03-8

N-Ethyldiazenyl-4-nitro-aniline

Cat. No.: B14354430
CAS No.: 91038-03-8
M. Wt: 194.19 g/mol
InChI Key: RYRYCGWJMVYUNP-UHFFFAOYSA-N
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Description

N-Ethyldiazenyl-4-nitro-aniline is a nitro-substituted aniline derivative featuring an ethyldiazenyl (-N=N-C₂H₅) group. The ethyldiazenyl and nitro groups confer unique electronic and steric properties, influencing reactivity, solubility, and spectral characteristics.

Properties

CAS No.

91038-03-8

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

N-(ethyldiazenyl)-4-nitroaniline

InChI

InChI=1S/C8H10N4O2/c1-2-9-11-10-7-3-5-8(6-4-7)12(13)14/h3-6H,2H2,1H3,(H,9,10)

InChI Key

RYRYCGWJMVYUNP-UHFFFAOYSA-N

Canonical SMILES

CCN=NNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyldiazenyl-4-nitro-aniline typically involves the diazotization of aniline derivatives followed by coupling with ethylamine. The process can be summarized as follows:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with ethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyldiazenyl-4-nitro-aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids.

Major Products Formed

    Oxidation: Formation of nitroso and hydroxylamine derivatives.

    Reduction: Formation of N-ethyl-4-aminoaniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-Ethyldiazenyl-4-nitro-aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of corrosion inhibitors and antioxidants.

Mechanism of Action

The mechanism of action of N-Ethyldiazenyl-4-nitro-aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The ethyldiazenyl group can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects :

  • Alkyl Groups : Diethyl () and ethyl-hexoxyethyl () substituents enhance hydrophobicity compared to dimethyl (), affecting solubility in organic solvents.
  • Nitro Placement : Para-nitro groups () maximize electron-withdrawing effects, stabilizing negative charge in reduced states and red-shifting absorbance.

Linkage Variations: Azo (-N=N-) vs. Imino (-NH-): Azo linkages () enable extended π-conjugation, resulting in stronger absorbance in visible regions (~400-500 nm). Imino analogs () exhibit weaker absorbance due to reduced conjugation.

Applications: Dyes: Azo derivatives () are prevalent in textile dyes, leveraging nitro groups for colorfastness. Sensors: Dimethylaminoazobenzene () serves as a pH indicator, while nitro-thiazole derivatives () may have niche roles in bioimaging.

Research Findings and Data

Spectral Data (Representative Examples):

Compound λₐᵦₛ (nm) ε (L·mol⁻¹·cm⁻¹) Solvent Notes
N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline 480 1.2×10⁴ Ethanol Intense orange-red color; stable up to 200°C.
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline 350 4.5×10³ Chloroform Weak yellow hue; prone to oxidation.

Stability and Reactivity:

  • Thermal Stability: Azo compounds () generally exhibit higher thermal stability (>200°C) than imino analogs (<150°C) due to robust conjugation .
  • Photochemical Reactivity : Nitro groups enhance photostability in azo dyes but may introduce sensitivity to reducing agents .

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